molecular formula C20H19NO5 B12616509 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid CAS No. 920273-90-1

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid

Katalognummer: B12616509
CAS-Nummer: 920273-90-1
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: GRHPAYHPGKLPCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is a chemical compound that features a benzyloxycarbonyl group attached to a prolyl residue, which is further connected to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid typically involves the protection of the proline amino group with a benzyloxycarbonyl (Cbz) group. This is followed by coupling the protected proline with a benzoic acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of prolidase, it binds to the active site of the enzyme, preventing it from cleaving dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyloxycarbonyl-L-proline: Similar structure but lacks the benzoic acid moiety.

    1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Contains an additional proline residue.

    4-[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Similar structure but with an amino group instead of a prolyl residue.

Uniqueness

4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected proline and a benzoic acid moiety. This unique structure allows it to serve as a versatile building block in synthetic chemistry and as a potent inhibitor in biological research.

Eigenschaften

CAS-Nummer

920273-90-1

Molekularformel

C20H19NO5

Molekulargewicht

353.4 g/mol

IUPAC-Name

4-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)benzoic acid

InChI

InChI=1S/C20H19NO5/c22-18(15-8-10-16(11-9-15)19(23)24)17-7-4-12-21(17)20(25)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)

InChI-Schlüssel

GRHPAYHPGKLPCC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.